Thromboxane B2-d4

Description

Contextualizing Thromboxane (B8750289) B2-d4 within Eicosanoid Research

Eicosanoids are a large family of signaling molecules derived from the metabolism of arachidonic acid and other polyunsaturated fatty acids. escholarship.orgresearchgate.net This family includes prostaglandins (B1171923), thromboxanes, leukotrienes, and other related compounds that are pivotal in various physiological and pathological processes such as inflammation, hemostasis, and immune responses. researchgate.netnih.govnih.gov

Thromboxane A2 (TXA2) is a potent mediator in this family, known for its role in platelet aggregation and vasoconstriction. nih.govmedchemexpress.eu However, TXA2 is extremely unstable, with a very short half-life. This makes its direct measurement in biological samples practically impossible. caymanchem.combiomol.com Consequently, researchers rely on measuring its stable, inactive metabolite, Thromboxane B2 (TXB2), to assess TXA2 production. caymanchem.combiomol.comnih.gov

The levels of TXB2 in biological fluids such as serum and urine are indicative of platelet activation and TXA2 synthesis. caymanchem.combiomol.comscbt.com For instance, serum levels of TXB2 are correlated with platelet cyclooxygenase-1 (COX-1) activation, while urinary levels can reflect intrarenal TXA2 synthesis. caymanchem.comtandfonline.com Furthermore, the measurement of TXB2 and its metabolites, such as 11-dehydro-thromboxane B2, provides a quantitative index of in vivo TXA2 formation. caymanchem.comlipidmaps.orgjpp.krakow.pl Given the importance of accurately measuring TXB2 to understand various disease states, including cardiovascular diseases and inflammatory conditions, the need for a reliable analytical standard is paramount. nih.govnih.govnih.gov This is where Thromboxane B2-d4 becomes indispensable.

Rationale for Deuterated Analogues in Quantitative Bioanalysis

Quantitative bioanalysis, particularly using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), requires high precision and accuracy. clearsynth.comresearchgate.netste-mart.com One of the major challenges in these analyses is the potential for variability introduced during sample preparation, extraction, and the analytical process itself. scioninstruments.com To correct for these variations, internal standards are used. clearsynth.comscioninstruments.com

An ideal internal standard should behave chemically and physically as similarly as possible to the analyte of interest. scioninstruments.com Stable isotope-labeled internal standards, such as deuterated analogues, are considered the gold standard for mass spectrometry-based quantification. clearsynth.comscioninstruments.com Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. clearsynth.com By replacing some of the hydrogen atoms in the Thromboxane B2 molecule with deuterium atoms, this compound is created. biomol.com

The key advantages of using deuterated analogues like this compound include:

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the endogenous TXB2. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any losses or variations. scioninstruments.com

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the presence of deuterium atoms gives this compound a different mass than TXB2. scioninstruments.com This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification. clearsynth.com

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Since the deuterated standard is affected by the matrix in the same way as the analyte, it helps to correct for these interferences, leading to more accurate results. clearsynth.comscioninstruments.com

The use of deuterated standards like this compound is highly recommended by regulatory agencies for bioanalytical methods due to the enhanced reliability and accuracy they provide. tandfonline.com

Historical Development of this compound in Analytical Biochemistry

The development of methods to measure thromboxanes has evolved significantly over the years. Early studies on the thromboxane synthesizing system in human platelets monitored the formation of TXB2 through immunoreactivity. nih.gov However, the need for more precise and quantitative methods became apparent, especially for understanding the role of TXA2 in various physiological and pathological states. nih.gov

The advent of mass spectrometry in bioanalysis revolutionized the field. The development of quantitative analyses for thromboxane metabolites was made possible through the biosynthesis of deuterated standards. nih.gov This allowed for the development of capillary gas chromatography-negative ion chemical ionization-mass spectrometry methods to measure long-lived enzymatic metabolites of TXB2 in the human circulation. nih.gov

The synthesis of deuterated compounds, while sometimes complex, has become more accessible over time. nih.govanr.fr The first deuterated drug was approved by the FDA in 2017, highlighting the growing interest and advancements in deuteration methodologies. acs.orgassumption.edu For analytical purposes, the synthesis of deuterated standards is often more economical than using other stable isotopes like ¹³C or ¹⁵N. acs.org

Specifically for this compound, its synthesis and availability have been crucial for the development of robust LC-MS/MS assays for the simultaneous measurement of TXB2 and other eicosanoids in various biological matrices, including serum, urine, and sputum. escholarship.orgresearchgate.netnih.gov These methods, which utilize this compound as an internal standard, offer high sensitivity, accuracy, and throughput, facilitating research into the roles of thromboxanes in health and disease. researchgate.netsemanticscholar.orgnih.gov

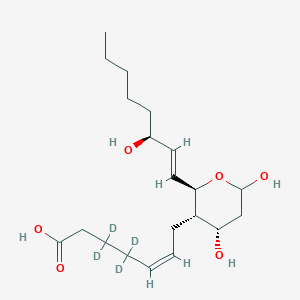

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-LCGOHBJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of Thromboxane B2 D4 As a Stable Isotope Internal Standard in Bioanalysis

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) Utilizing Thromboxane (B8750289) B2-d4

Stable isotope dilution mass spectrometry is a powerful analytical method that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample. d-nb.info In this context, Thromboxane B2-d4, which contains four deuterium (B1214612) atoms, is introduced into a biological sample, such as plasma, serum, or urine, prior to any sample processing steps. researchgate.netbiorxiv.orgbioscience.co.uk

The core principle of SID-MS is that the stable isotope-labeled internal standard, this compound, is chemically identical to the endogenous, non-labeled Thromboxane B2. lipidmaps.org Consequently, it behaves in the same manner during extraction, purification, and ionization in the mass spectrometer. d-nb.info Any loss of analyte during sample preparation will affect both the labeled and unlabeled compounds equally, thus preserving the ratio between them.

During analysis by mass spectrometry, the instrument can differentiate between the endogenous Thromboxane B2 and the added this compound based on their mass-to-charge (m/z) ratio. nih.gov By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, the absolute concentration of the endogenous Thromboxane B2 in the original sample can be accurately calculated. lipidmaps.org

Quantitative Aspects of this compound as an Internal Standard

The use of this compound as an internal standard addresses several key challenges in the quantitative analysis of biological samples, thereby ensuring the reliability of the results.

Compensation for Matrix Effects in Biological Samples

Biological matrices, such as plasma and urine, are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. mdpi.comnih.gov This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov

Because this compound co-elutes with the endogenous Thromboxane B2 during chromatographic separation and experiences the same matrix effects, the ratio of the two compounds remains constant. universiteitleiden.nl This inherent compensation is a significant advantage of using a stable isotope-labeled internal standard, as it mitigates the influence of the sample matrix on the accuracy of the measurement. d-nb.info

Correction for Sample Processing Losses

The journey of a biological sample from collection to analysis involves multiple steps, including extraction, purification, and derivatization, during which the analyte can be lost. nih.gov Solid-phase extraction (SPE) is a common technique used to isolate eicosanoids from complex biological fluids. nih.govcsic.es

Ensuring Accuracy and Precision in Thromboxane Quantification

The use of this compound as an internal standard is fundamental to achieving high accuracy and precision in the quantification of Thromboxane B2. sfrbm.org Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurements. nih.govkoreamed.org

Stable isotope dilution mass spectrometry is widely regarded as the "gold standard" for the quantification of small molecules like eicosanoids due to its high specificity and accuracy. ahajournals.org The internal standard corrects for variations in instrument response and sample handling, leading to low coefficients of variation (CV) and high reproducibility. lipidmaps.orgkoreamed.org For instance, studies have reported intra- and inter-assay imprecisions of less than 10% for methods utilizing deuterated internal standards like this compound. researchgate.net

Comparative Analysis with Other Internal Standards in Eicosanoid Profiling

In the broader field of eicosanoid profiling, which involves the simultaneous measurement of a wide array of lipid mediators, various internal standards are employed. The choice of internal standard is critical for accurate quantification.

While a single deuterated internal standard can be used for a group of structurally similar eicosanoids, the most accurate approach involves using a specific deuterated analog for each analyte being quantified. nih.govresearchgate.net For example, in a comprehensive eicosanoid analysis, this compound would be used for Thromboxane B2, while other deuterated standards like Prostaglandin (B15479496) E2-d4 and 8-iso-Prostaglandin F2α-d4 would be used for their respective non-labeled counterparts. csic.essemanticscholar.orgnih.gov

The advantage of this one-to-one approach is that it provides the most accurate correction for any compound-specific variations in extraction efficiency and ionization response. lipidmaps.org Some analytical methods have been developed to quantify a large number of eicosanoids simultaneously, employing a suite of deuterated internal standards to ensure the highest level of accuracy across the entire profile. lipidmaps.orgnih.gov

In contrast, other quantification methods, such as immunoassays, are also available but can be limited by issues of cross-reactivity and lower sensitivity. nih.govcaymanchem.com While mass spectrometry-based methods are considered more reliable, the use of appropriate internal standards like this compound is what underpins their superior accuracy and precision. ahajournals.orgresearchgate.net

Below is a table summarizing the use of this compound and other deuterated internal standards in eicosanoid analysis:

| Internal Standard | Analyte(s) Quantified | Biological Matrix | Analytical Method | Reference |

| This compound | Thromboxane B2 | Serum | LC-MS/MS | researchgate.net |

| This compound | Thromboxane B2, Prostaglandin E2 | Plasma | LC-MS/MS | semanticscholar.org |

| 11-dehydro-Thromboxane B2-d4 | 11-dehydro-Thromboxane B2 | Urine | UPLC/MS/MS | csic.es |

| This compound | Thromboxane B2 | Mouse Colon | LC-MS/MS | mdpi.com |

| This compound | Thromboxane B2 | Plasma | LC-MS/MS | nih.gov |

Advanced Analytical Methodologies for Thromboxane B2 D4 Assisted Quantification of Thromboxanes

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications with Thromboxane (B8750289) B2-d4

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of eicosanoids, including TXB2. nih.govnih.gov In these methods, TXB2-d4 is added to samples as an internal standard to correct for analyte loss during sample preparation and for variations in instrument response. researchgate.netnih.gov This approach, known as stable isotope dilution, is fundamental for reliable bioanalysis.

Chromatographic Separation Techniques

Effective chromatographic separation is essential to resolve TXB2 from other isomeric compounds and matrix interferences prior to mass spectrometric detection.

Reversed-Phase Chromatography: The most common approach involves reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). researchgate.netnih.govcsic.es C18 columns are frequently employed to separate TXB2 and its deuterated standard from other analytes in extracted serum or urine samples. researchgate.netnih.govcsic.es For instance, a Kinetex C18 column has been shown to provide effective separation of TXB2 from interference peaks. semanticscholar.org Similarly, a ZORBAX Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) has been utilized in UPLC systems for eicosanoid analysis. csic.es

Mobile Phases: The mobile phases typically consist of an aqueous component with an acidic modifier and an organic solvent. A common mobile phase composition is water with 0.1% acetic acid (Solvent A) and an organic phase of acetonitrile, often mixed with isopropanol (B130326) (e.g., 90:10 acetonitrile/isopropanol) (Solvent B). csic.essemanticscholar.org The addition of 0.1% acetic acid has been found to enhance sensitivity, while including isopropanol in the organic phase can reduce peak tailing for TXB2. semanticscholar.org

Gradient Elution: A gradient elution program, where the proportion of the organic mobile phase is increased over time, is used to effectively separate a wide range of eicosanoids in a single analytical run. csic.essemanticscholar.org For example, a gradient can ramp from 30% to 35% of the organic phase over several minutes to elute TXB2 and related compounds. semanticscholar.org

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | Kinetex C18 (2 x 50 mm, 2.6 µm) | semanticscholar.org |

| Reversed-phase C18 column | researchgate.netnih.gov | |

| ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | csic.es | |

| Mobile Phase A | 0.1% acetic acid in water | semanticscholar.org |

| Mobile Phase B | Acetonitrile/isopropanol (90:10) | semanticscholar.org |

| Flow Rate | 0.4 mL/min (analytical) and 0.6 mL/min (wash) | semanticscholar.org |

| Column Temperature | Ambient (20-25 °C) to prevent peak tailing | semanticscholar.org |

Mass Spectrometric Detection Modes

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for accurate quantification of low-abundance analytes like TXB2 in complex biological samples.

Ionization Mode: Because eicosanoids, including TXB2, possess a carboxylic acid group, they readily deprotonate to form a negative ion. escholarship.org Consequently, negative mode electrospray ionization (ESI) is the standard technique used for their analysis. researchgate.netnih.govcsic.essemanticscholar.org An ion spray voltage of -4500 V is a typical setting for this purpose. semanticscholar.org

Scanning Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the most common scanning mode for quantification. csic.essemanticscholar.org This technique involves monitoring a specific precursor-to-product ion transition for the analyte (TXB2) and its internal standard (TXB2-d4). This highly selective detection minimizes interferences from other co-eluting compounds, thereby enhancing the accuracy of quantification. nih.govcsic.es For example, in the analysis of 11-dehydro-thromboxane B2, its deuterated d4 variant is used as the internal standard, with specific MRM transitions monitored for each compound. csic.es

Method Development and Optimization Strategies

Developing a robust LC-MS/MS method requires careful optimization of sample preparation and analytical conditions.

Sample Preparation: Solid-phase extraction (SPE) is a critical step for cleaning up biological samples and concentrating the analytes of interest before LC-MS/MS analysis. researchgate.netcsic.essemanticscholar.org Various SPE cartridges, such as Oasis MAX or C18 Sep-Pak, are used to extract TXB2 from matrices like plasma and urine. csic.essemanticscholar.org

Surrogate Analyte Approach: For creating calibration curves, a surrogate analyte approach is often employed where the deuterated standard (TXB2-d4) is spiked into a blank biological matrix (authentic matrix) at known concentrations. semanticscholar.org This method is used to establish calibration curves ranging, for example, from 0.1 to 500 ng/mL for TXB2. semanticscholar.org

Validation: Method validation ensures reliability. Key validation parameters include assessing the linearity of the calibration curve, determining the lower limit of quantification (LLOQ), and evaluating intra- and inter-day accuracy and precision. researchgate.netnih.govsemanticscholar.org For TXB2, LLOQs as low as 0.1 ng/mL have been achieved. semanticscholar.org Stability of the analyte and the deuterated internal standard in the biological matrix is also assessed under various conditions, such as freeze-thaw cycles and room temperature storage. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Methodologies Incorporating Thromboxane B2-d4

GC-MS is a classic and powerful technique for the quantitative analysis of eicosanoids. nih.govmdpi.com Similar to LC-MS, it relies on stable isotope dilution using deuterated standards like TXB2-d4 for accurate measurement. caymanchem.comnih.gov While LC-MS/MS methods have become more common, GC-MS/MS can offer very low limits of quantification. mdpi.com

Derivatization Protocols for GC-MS Analysis

Unlike LC-MS, GC-MS analysis requires that analytes be chemically modified to increase their volatility and thermal stability, a process known as derivatization. nih.gov

Silylation: A common derivatization strategy for compounds with hydroxyl and carboxylic acid groups, such as TXB2, is silylation. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert active hydrogen atoms into trimethylsilyl (B98337) (TMS) ethers/esters. nih.gov However, TMS derivatives can be sensitive to moisture. nih.gov

tert-Butyldimethylsilyl (t-BDMS) Ethers: To overcome the limitations of TMS derivatives, tert-butyldimethylsilyl (t-BDMS) ethers are often prepared. nih.gov These derivatives show greater hydrolytic stability and produce abundant high-mass ions (typically [M-57]+), which are advantageous for selective ion monitoring. nih.gov

Pentafluorobenzyl (PFB) Esters: For targeting the carboxylic acid group, derivatization with pentafluorobenzyl bromide (PFB-Br) is a versatile method. researchgate.net This is particularly useful when using negative ion chemical ionization, as the PFB group is a good leaving group that facilitates the formation of a stable carboxylate anion. researchgate.net

Methoxime Formation: To prevent the formation of multiple isomers from the ketone group on the thromboxane ring structure, the sample is often first treated with methoxyamine hydrochloride to form a methoxime derivative before proceeding with esterification and silylation. nih.gov

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantage | Reference |

|---|---|---|---|---|

| Methoxyamine Hydrochloride | Ketone | Methoxime | Prevents ring isomerism | nih.gov |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acid | PFB Ester | Excellent for Negative Chemical Ionization | researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxylic Acid | TMS Ether/Ester | Commonly used for increasing volatility | nih.gov |

| tert-Butyldimethylsilyl (t-BDMS) reagents | Hydroxyl | t-BDMS Ether | High hydrolytic stability; abundant high-mass ions | nih.gov |

Ionization Techniques

The choice of ionization technique in GC-MS affects the fragmentation pattern and sensitivity of the analysis.

Electron Impact (EI) Ionization: EI is a "hard" ionization technique that can cause extensive fragmentation of the derivatized TXB2 molecule. mdpi.com While it provides a reproducible fragmentation pattern useful for structural identification, it may not always produce abundant high-mass ions needed for sensitive quantification. nih.gov

Negative-Ion Chemical Ionization (NICI): NICI is a "soft" ionization technique that is highly sensitive for electronegative compounds, such as the PFB esters of eicosanoids. researchgate.netnih.gov In this method, PFB derivatives readily capture a secondary electron to generate a stable carboxylate anion, which becomes the parent ion. researchgate.net This process results in less fragmentation and a very strong signal at a high mass-to-charge ratio, leading to excellent sensitivity and selectivity, especially when coupled with tandem mass spectrometry (GC-MS/MS). nih.gov For example, a method for 11-dehydrothromboxane B2 used GC/negative chemical ionization tandem mass spectrometry to monitor specific daughter fragments from the parent ions, achieving high precision. nih.gov

Bioanalytical Method Validation for this compound-based Assays

The reliability and accuracy of data generated from bioanalytical methods are paramount in scientific research. When this compound (TXB2-d4) is employed as an internal standard for the quantification of endogenous Thromboxane B2 (TXB2), a comprehensive validation of the analytical method is essential. This validation process ensures that the assay is suitable for its intended purpose, providing confidence in the measured concentrations of thromboxanes. The validation encompasses several key parameters, including linearity, precision, accuracy, stability, and sensitivity.

Assessment of Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. Establishing the dynamic range, which is the interval over which the assay is both precise and accurate, is a critical first step in method validation. In assays utilizing TXB2-d4, this involves preparing a series of calibration standards by spiking a blank matrix with known concentrations of unlabeled TXB2 and a fixed concentration of TXB2-d4.

The response ratio of the analyte to the internal standard is then plotted against the analyte concentration, and a linear regression is applied. The acceptance criterion for linearity is typically a coefficient of determination (r²) greater than 0.99. Research has demonstrated the linearity of various assays for TXB2 quantification. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using TXB2-d4 as a surrogate analyte established a calibration curve for TXB2 ranging from 0.1 to 500 ng/mL. semanticscholar.org Another competitive enzyme immunoassay for TXB2 demonstrated a dynamic range of 0.3 to 20 ng/mL.

| Assay Type | Dynamic Range (ng/mL) | Matrix | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| LC-MS/MS | 0.1 - 500 | Human Plasma | > 0.998 | semanticscholar.orgescholarship.org |

| Competitive Enzyme Immunoassay | 0.3 - 20 | Cell Culture Supernates, Serum, Plasma, Urine | Not Reported | |

| UPLC/MS/MS | 0.16 - 330 | Urine | > 0.99 | csic.es |

| ELISA | 1.563 - 100 | Serum, Plasma | Not Reported | assaygenie.com |

Evaluation of Intra- and Inter-Assay Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%). Intra-assay precision (within-run precision) is determined by analyzing replicates of a sample in the same analytical run, while inter-assay precision (between-run precision) is assessed by analyzing the same sample on different days. Accuracy is the closeness of the mean test results obtained by the method to the true value and is expressed as a percentage of the nominal concentration.

For TXB2-d4 based assays, precision and accuracy are evaluated using quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the dynamic range. Studies have shown that LC-MS/MS methods for TXB2 quantification achieve high precision and accuracy, with intra- and inter-assay imprecisions of less than 10%. researchgate.net In one study, the intra-day accuracy for TXB2 ranged from 90.3% to 94.3% with a precision (CV%) not explicitly stated but within acceptable limits. semanticscholar.org

| Assay Type | Concentration Level | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (%) | Reference |

|---|---|---|---|---|---|

| Competitive Enzyme Immunoassay | Low (3.87 ng/mL) | 5.9 | 8.9 | 94 - 98 | |

| Medium (6.95 ng/mL) | 5.5 | 6.4 | |||

| High (13.2 ng/mL) | 3.9 | 5.1 | |||

| LC-MS/MS | Not Specified | < 10 | < 10 | Not Reported | researchgate.net |

| LC-MS/MS | LQC (1 ng/mL) | ≤20 | ≤20 | Accuracy within ±20% at LLOQ and ±15% at other concentrations | escholarship.org |

| MQC (30 ng/mL) | ≤15 | ≤15 | |||

| HQC (100 ng/mL) | ≤15 | ≤15 |

Investigation of Sample Stability and Storage Conditions

The stability of the analyte in a given matrix under specific storage conditions is crucial for ensuring the integrity of the bioanalytical results. Stability studies for TXB2, often with TXB2-d4 as the internal standard, are conducted to determine the acceptable storage duration and temperature for biological samples before analysis. These studies typically evaluate the stability of the analyte after several freeze-thaw cycles, at room temperature for short periods, and during long-term storage at low temperatures.

A notable study on the stability of serum TXB2 found that it is stable in clotted blood samples stored at 4°C for up to 48 hours before processing. nih.gov The same study concluded that serum samples are stable when stored at -40°C for up to 10 years, with a significant decrease in concentration observed after 15 years of storage. nih.govunicatt.it Another source indicates that 11-dehydro this compound is stable for at least two years when stored at -20°C. caymanchem.com

| Sample Type | Storage Condition | Duration | Analyte Stability (% of Reference) | Reference |

|---|---|---|---|---|

| Clotted Blood | 4°C | Up to 48 hours | 97% (Median) | nih.gov |

| Serum | -40°C | Up to 10 years | 101% (Median) | nih.govunicatt.it |

| 15 years | 87% (Median) | |||

| Not Specified | Long-term | Stable | ||

| Solution in Methyl Acetate | -20°C | ≥ 2 years | Stable | caymanchem.com |

Determination of Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The lower limit of quantification (LLOQ) is a critical parameter for assays measuring low levels of endogenous substances like TXB2.

In methods utilizing TXB2-d4, the LLOQ is typically established as the lowest point on the calibration curve that meets predefined criteria for precision (e.g., CV ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). For an LC-MS/MS assay, the LLOQ for TXB2 was determined to be 0.1 ng/mL. semanticscholar.org Another LC-MS/MS method reported an LLOQ of 0.244 ng/mL for TXB2. researchgate.net An ELISA kit for TXB2 specified a sensitivity of 0.31 ng/mL.

| Assay Type | Parameter | Value (ng/mL) | Matrix | Reference |

|---|---|---|---|---|

| LC-MS/MS | LLOQ | 0.1 | Human Plasma | semanticscholar.org |

| LLOQ | 0.244 | Serum | researchgate.net | |

| Competitive Enzyme Immunoassay | Sensitivity | 0.31 | Cell Culture Supernates, Serum, Plasma, Urine | |

| UPLC/MS/MS | LOD | 0.021 - 0.64 | Urine | csic.es |

| UPLC/MS/MS | LOQ | 0.042 - 1.28 | Urine | csic.es |

Applications of Thromboxane B2 D4 in Biomarker Research and Clinical Studies

Assessment of Platelet Cyclooxygenase-1 (COX-1) Activity and Aspirin (B1665792) Pharmacodynamics

The primary application of Thromboxane (B8750289) B2-d4 lies in its utility for the accurate measurement of biomarkers that reflect platelet COX-1 activity, which is the main target of aspirin's antiplatelet effect.

Measurement of Serum Thromboxane B2 (sTXB2) as a Marker of Platelet Activation

Thromboxane A2 (TXA2) is a potent mediator of platelet activation and aggregation, but it is chemically unstable with a very short half-life. frontiersin.orgfrontiersin.org Therefore, its stable, inactive metabolite, Thromboxane B2 (TXB2), is measured to assess TXA2 production. caymanchem.comfrontiersin.org The measurement of serum TXB2 (sTXB2) reflects the maximum capacity of platelets to generate TXA2 when whole blood is allowed to clot, providing a direct index of platelet COX-1 activity. frontiersin.orgmdpi.com In these assays, Thromboxane B2-d4 is added to the sample as an internal standard to account for variations during sample processing and analysis, thereby ensuring the accuracy of the sTXB2 measurement. researchgate.net Elevated levels of sTXB2 are associated with increased platelet activation. caymanchem.com

Utility of Urinary 11-dehydro Thromboxane B2 (11-dh-TXB2) as an Index of Systemic Thromboxane A2 Synthesis

For a non-invasive assessment of systemic TXA2 production, the urinary metabolite 11-dehydro Thromboxane B2 (11-dh-TXB2) is measured. frontiersin.orguscjournal.com 11-dh-TXB2 is a major, stable metabolite of TXB2 that is excreted in the urine and its levels provide a reliable indication of in vivo TXA2 synthesis. japsonline.comjapsonline.commdpi.com This measurement is valuable for understanding the role of platelets in various cardiovascular diseases. frontiersin.org Similar to the measurement of sTXB2, the deuterated standard, 11-dehydro this compound, is used to ensure the precision of 11-dh-TXB2 quantification in urine samples. caymanchem.comjpp.krakow.plbertin-bioreagent.com

This compound in Cardiovascular Disease Research

The accurate measurement of thromboxane metabolites, enabled by this compound, is fundamental to research on the role of platelet activation in cardiovascular diseases.

Biomarkers of Platelet Activation in Acute Coronary Syndromes

In patients with acute coronary syndromes (ACS), there is evidence of increased platelet activation. japsonline.comjapsonline.com Studies have shown that levels of sTXB2 and urinary 11-dh-TXB2 are often elevated in these patients. japsonline.comnih.gov For example, in patients with pneumonia who developed myocardial infarction, baseline serum TxB2 levels were significantly higher. nih.gov The measurement of these biomarkers helps in understanding the pathophysiology of ACS and may have prognostic value. ahajournals.orgnih.gov One study found that elevated urinary 11-dehydro-TXB2 levels were predictive of major adverse cardiovascular events in patients with acute myocardial infarction. nih.gov

| Study Population | Metabolite Measured | Key Finding | Reference |

|---|---|---|---|

| Patients with pneumonia and myocardial infarction | Serum Thromboxane B2 | Significantly higher sTXB2 in patients who developed MI. | nih.gov |

| Patients with acute myocardial infarction | Urinary 11-dehydro-Thromboxane B2 | Elevated levels on admission were associated with a higher risk of 1-year major adverse cardiovascular events. | nih.gov |

| Gender-specific differences in ACS | Urinary 11-dehydro-Thromboxane B2 | Baseline dh-TxB2 levels were higher in females than males with ACS. | japsonline.com |

Role in Atherosclerosis and Vascular Inflammation

Atherosclerosis is recognized as an inflammatory disease, and platelet activation plays a significant role in its development and progression. jpp.krakow.plnih.gov Thromboxane A2 contributes to this process by promoting platelet aggregation and vasoconstriction. mdpi.com The biosynthesis of TXA2 is increased in various cardiovascular and inflammatory diseases. nih.gov Research has shown that urinary levels of 11-dh-TXB2 are associated with vascular inflammation. mdpi.com Furthermore, TXA2 signaling has been found to enhance lymphangiogenesis during inflammation, a process involved in clearing inflammatory exudates. ahajournals.org The precise measurement of thromboxane metabolites, using this compound as an internal standard, is crucial for elucidating the complex role of platelet activation in the inflammatory processes underlying atherosclerosis.

Investigations in Ischemic Stroke Pathophysiology

This compound (TXB2-d4) is a deuterated form of Thromboxane B2 (TXB2), which is the stable, inactive metabolite of the highly reactive Thromboxane A2 (TXA2). caymanchem.com TXA2 is a potent mediator in the development of ischemic stroke, as it promotes platelet aggregation and vasoconstriction. nih.gov Due to its instability, direct measurement of TXA2 is not feasible. Therefore, researchers measure its stable metabolite, TXB2, to assess TXA2 production. nih.govnih.gov The measurement of TXB2 can serve as a potential biomarker for the risk of vascular diseases. nih.govnih.gov

In research settings, particularly in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), TXB2-d4 is used as an internal standard. caymanchem.com This ensures accurate quantification of endogenous TXB2 levels in biological samples. Studies have shown that a high concentration of TXB2 may be a risk factor for ischemic stroke. nih.govnih.gov

Several studies have investigated the link between TXB2 levels and ischemic stroke. For instance, urinary excretion of TXB2 metabolites was found to be elevated in patients with acute cerebral ischemia, supporting the role of increased platelet activation in the disease's pathogenesis. ahajournals.org Another study on patients with progressive ischemic stroke found that abnormally increased levels of TXB2 were associated with a higher prognostic mortality rate. amegroups.org The use of TXB2-d4 in these studies is critical for obtaining the reliable and precise measurements needed to establish these correlations. While research has highlighted these connections, there is currently not enough evidence to use thromboxane as a routine clinical marker for ischemic stroke. nih.gov

Studies in Hypertension and Cerebrovascular Disease

The application of TXB2-d4 as an internal standard is also vital in studies concerning hypertension and other cerebrovascular diseases. caymanchem.com Research has indicated that plasma concentrations of TXB2 are higher in patients with hypertension and cerebrovascular disease compared to control subjects. nih.gov One study measured TXB2 in the plasma and urine of patients with borderline and sustained essential hypertension, finding significantly higher levels in both hypertensive groups compared to normotensive controls. nih.gov

These findings suggest that the thromboxane pathway may be involved in the pathophysiology of hypertension. nih.gov The ability to accurately quantify TXB2, made possible by standards like TXB2-d4, is essential for exploring these relationships. For example, a significant positive correlation was found between urinary TXB2 excretion and both glomerular filtration rate and sodium excretion in hypertensive patients, a correlation not seen in normotensive individuals. nih.gov

Furthermore, studies have explored the ability of platelets to synthesize TXB2 in patients with essential hypertension and cerebrovascular disease. While no significant difference was found in TXB2 generation from arachidonic acid among control, hypertensive, and cerebrovascular disease patients not taking aspirin, the study highlighted the importance of measuring this pathway. nih.gov

Applications in Inflammation and Immunological Research

Eicosanoid Profiling in Inflammatory Conditions

This compound is a key component in the targeted lipidomics approach for studying eicosanoid release in inflammatory conditions. d-nb.info Eicosanoids, including thromboxanes and prostaglandins (B1171923), are lipid mediators that play a central role in inflammation. elisakits.co.ukplos.org The quantitative analysis of these molecules provides a snapshot of the inflammatory state. TXB2-d4 is used as an internal standard in LC-MS/MS methods to simultaneously analyze multiple eicosanoid mediators in biological fluids like synovial fluid and serum. d-nb.infoescholarship.org

For example, in a study of experimentally induced acute synovitis, TXB2 levels, along with other prostaglandins, were significantly reduced at the 8-hour time point in the group treated with a non-steroidal anti-inflammatory drug (NSAID) compared to the placebo group. d-nb.info This demonstrates the utility of precise eicosanoid profiling in evaluating the in-vivo effects of anti-inflammatory treatments. d-nb.info The complexity of eicosanoid involvement in inflammation, where they can have both pro-inflammatory and anti-inflammatory effects, necessitates such detailed analytical methods. d-nb.infoelisakits.co.uk

Monitoring Oxidative Stress Markers

Thromboxane B2 is often used as a marker of the effect of oxidative stress on lipids. srce.hr Oxidative stress, which results from an imbalance between oxidants and antioxidants, can lead to endothelial cell dysfunction and platelet activation. medsci.orgmdpi.com This activation of platelets triggers the release of TXA2, and consequently, an increase in the stable metabolite TXB2. medsci.org Therefore, accurately measuring TXB2 levels, which is facilitated by the use of TXB2-d4, can serve as an indicator of in vivo platelet activation and, indirectly, the level of oxidative stress. srce.hrnih.gov

Research has linked elevated markers of oxidative stress with increased platelet activation. For instance, a study in patients with breast cancer found that increased urinary excretion of an oxidative stress marker (8-iso-PGF2α) was associated with enhanced levels of a urinary TXB2 metabolite (11-dehydro-TXB2), suggesting that oxidative stress may cause persistent platelet activation. nih.gov Similarly, studies in frail older adults have shown that platelet hyperactivity is concurrent with elevated plasma levels of both the platelet activation biomarker TXB2 and the oxidative stress biomarker 8-isoprostane. mdpi.com

Metabolic Profiling and Lipidomics Studies Involving this compound

Quantitative Analysis of Eicosanoid Metabolomes

This compound is an essential tool in the field of lipidomics for the quantitative analysis of eicosanoid metabolomes. sapphirebioscience.com Eicosanoids are a large family of bioactive signaling lipids that regulate many physiological and pathological processes, including inflammation. nih.gov Their analysis is challenging due to the large number of compounds and their low concentrations in biological matrices. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the simultaneous and quantitative analysis of multiple eicosanoids. nih.gov In these methods, stable isotope-labeled internal standards, such as TXB2-d4, are crucial for achieving accuracy and precision. plos.orgsapphirebioscience.com These standards are added to samples to account for variability during sample preparation and analysis. nih.gov

This lipidomics approach has been applied to characterize detailed eicosanoid profiles in various biological samples, including serum, sputum, and colonic tissues. escholarship.orgnih.gov For example, a validated LC-MS/MS method was used to quantify 34 different eicosanoids in human serum, sputum, and bronchoalveolar lavage fluid, demonstrating the method's suitability for assessing eicosanoid biomarkers in clinical trials. escholarship.org In that study, TXB2 was detected in serum at an average concentration of 6.4 ng/mL, while being below the limit of quantification in sputum and BALF. escholarship.org The use of TXB2-d4 ensures that such quantitative data is reliable for understanding the complex role of eicosanoids in health and disease. escholarship.org

Interactive Data Table: Eicosanoid Levels in Biological Fluids

This table summarizes findings from a study quantifying eicosanoids in various human biological fluids. You can sort the data by clicking on the column headers.

| Eicosanoid | Average Concentration in Serum (ng/mL) | Detected in Sputum | Detected in BALF |

| Prostaglandin (B15479496) D2 (PGD2) | 0.4 | Yes | Yes |

| Prostaglandin E2 (PGE2) | 0.4 | Yes | Yes |

| Prostaglandin J2 (PGJ2) | 0.06 | Yes | Yes |

| Thromboxane B2 (TXB2) | 6.4 | No | No |

| HETEs (Hydroxyeicosatetraenoic acids) | Not specified | Yes (0.5-2 ng/mL) | Yes (0.5-2 ng/mL) |

| Data sourced from a study on simultaneous LC-MS/MS analysis of eicosanoids. escholarship.org |

Dietary Fatty Acid Metabolism and Thromboxane Production

The composition of dietary fatty acids significantly influences the body's production of thromboxanes, a class of eicosanoids that play a critical role in processes such as vasoconstriction and platelet aggregation. The metabolic pathways of omega-6 and omega-3 polyunsaturated fatty acids (PUFAs) are central to this relationship, as they serve as competing precursors for the enzymes that synthesize thromboxanes. Accurate measurement of thromboxane levels is paramount in understanding these dietary effects, and this compound serves as an indispensable tool in this research. As a deuterated internal standard, this compound is used in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure precise quantification of its non-deuterated, biologically generated counterpart, Thromboxane B2 (TXB2). lipidmaps.orgresearchgate.netnih.govplos.org

The primary precursor for pro-aggregatory thromboxane is arachidonic acid (AA), an omega-6 fatty acid. When platelets are activated, AA is metabolized by the cyclooxygenase (COX-1) enzyme to produce Thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction. nih.gov TXA2 is highly unstable and is rapidly hydrolyzed to the stable, inactive metabolite, TXB2. plos.org Therefore, measuring TXB2 levels in serum or urine provides a reliable index of in vivo TXA2 synthesis. lipidmaps.orgresearchgate.net

Conversely, omega-3 fatty acids, particularly eicosapentaenoic acid (EPA), compete with arachidonic acid for the COX-1 enzyme. mdpi.com This competition leads to the production of Thromboxane A3 (TXA3), which has only weak vasoconstrictor and pro-aggregatory properties compared to TXA2. mdpi.com TXA3 is similarly metabolized to its stable, inactive form, Thromboxane B3 (TXB3). plos.org Consequently, a diet rich in omega-3 fatty acids can shift the balance from the production of potent pro-aggregatory TXA2 towards the less active TXA3, a mechanism believed to contribute to the cardiovascular benefits associated with omega-3 consumption. mdpi.comoaepublish.com

Detailed Research Findings

Numerous clinical studies have investigated the direct impact of dietary fatty acid intake on thromboxane production, often relying on the precise measurements afforded by using this compound as an internal standard.

A study involving puerperal women and their infants demonstrated a direct link between the dietary polyunsaturated to saturated (P/S) fatty acid ratio and thromboxane synthesis. nih.gov Mothers were given diets with either a low (0.1) or high (1.5) P/S ratio for 4-5 days post-delivery. The high P/S ratio diet was rich in the omega-6 fatty acid, linoleic acid. The results showed that the high P/S ratio diet led to increased linoleic acid in maternal and neonatal serum and breast milk. nih.gov This was associated with a significant increase in platelet TXB2 production in the mothers, highlighting how dietary omega-6 intake can directly enhance the capacity for pro-aggregatory thromboxane synthesis. nih.gov

Table 1: Effect of Dietary P/S Ratio on Fatty Acids and Maternal Thromboxane B2 Production

This table summarizes findings from a study on puerperal women, showing how a diet with a high polyunsaturated-to-saturated (P/S) fatty acid ratio impacts fatty acid levels and thromboxane B2 production.

| Dietary Group | Key Dietary Component | Change in Serum Linoleic Acid | Change in Serum Arachidonic Acid (Maternal) | Change in Maternal Platelet TXB2 Production |

|---|---|---|---|---|

| High P/S Ratio (1.5) | High Linoleic Acid (Omega-6) | Increased | Increased | Increased |

| Low P/S Ratio (0.1) | Low Linoleic Acid (Omega-6) | Baseline | Baseline | Baseline |

Data sourced from a study on dietary fatty acids in puerperal women and their offspring. nih.gov

Another study investigated the effects of different dietary oils on platelet phospholipid fatty acid composition and plasma TXB2 levels in healthy male subjects over five weeks. koreascience.kr Participants consumed diets where the major fat source was either corn oil (rich in omega-6 linoleic acid), perilla oil (rich in omega-3 α-linolenic acid), or canola oil (rich in monounsaturated oleic acid). The study found that diets based on corn oil and canola oil resulted in significantly increased plasma TXB2 levels after 3 and 5 weeks, reinforcing the concept that dietary fat composition directly modulates thromboxane production. koreascience.kr

Table 2: Impact of Different Dietary Oils on Plasma Thromboxane B2 Levels

This table presents the results of a 5-week dietary intervention study in healthy males, comparing the effects of different oils on plasma Thromboxane B2 (TXB2).

| Dietary Oil Group | Primary Fatty Acid | Plasma TXB2 Level Change (after 5 weeks) | Statistical Significance |

|---|---|---|---|

| Corn Oil | Linoleic Acid (Omega-6) | Significantly Increased | p < 0.05 |

| Perilla Oil | α-Linolenic Acid (Omega-3) | Increased (Not Significant) | Not Significant |

| Canola Oil | Oleic Acid (Monounsaturated) | Significantly Increased | p < 0.05 |

Based on findings from a study on the effect of dietary fatty acids on platelet function. koreascience.kr

Furthermore, research in specific patient populations, such as those with phenylketonuria (PKU) who follow a diet with restricted natural fat intake, has utilized this compound for metabolomic analysis. plos.orgplos.org In one such study, despite a significant reduction in dietary long-chain PUFA intake, platelet aggregation and the release of TXB2 and TXB3 after stimulation did not differ from healthy controls. plos.org The researchers noted that the PKU patients had higher levels of arachidonic acid precursors, suggesting that endogenous synthesis pathways may compensate for lower dietary intake, thereby maintaining normal thromboxane production capacity. plos.org This underscores the complex interplay between dietary intake and the body's internal regulation of fatty acid metabolism.

Thromboxane B2 D4 in Mechanistic and Metabolic Pathway Investigations

Elucidating Arachidonic Acid Metabolism and Cyclooxygenase Pathways

The metabolism of arachidonic acid via the cyclooxygenase (COX) pathway leads to the formation of various prostaglandins (B1171923) and thromboxanes. scbt.comallergolyon.fr Thromboxane (B8750289) B2-d4 is a key tool for researchers to accurately trace and quantify the products of this pathway, thereby shedding light on the enzymatic processes involved.

Thromboxane A2 Synthesis from Prostaglandin (B15479496) Endoperoxides

Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is synthesized from the prostaglandin endoperoxide PGH2. journalagent.comwikipedia.org This conversion is catalyzed by the enzyme thromboxane-A synthase. wikipedia.org Although TXA2 is highly unstable, its formation can be studied by measuring its stable, inactive hydrolysis product, Thromboxane B2 (TXB2). medchemexpress.comacs.org The use of Thromboxane B2-d4 as an internal standard allows for precise quantification of the endogenously produced TXB2, providing an accurate measure of TXA2 synthesis.

Enzymatic Conversion of Thromboxane A2 to Thromboxane B2

Thromboxane A2 has a very short half-life, rapidly undergoing non-enzymatic hydrolysis to the more stable, but biologically inactive, Thromboxane B2. wikipedia.orgmdpi.comaub.edu.lb This rapid conversion makes direct measurement of TXA2 challenging. Consequently, researchers rely on measuring TXB2 levels as a surrogate for TXA2 production. journalagent.com In these analytical methods, this compound is added to samples as an internal standard to ensure accurate and reliable quantification of the naturally occurring TXB2. researchgate.netnih.gov

Role of Thromboxane Synthase

Thromboxane synthase is the key enzyme responsible for converting prostaglandin H2 into Thromboxane A2. wikipedia.orgaub.edu.lb The activity of this enzyme is a critical determinant of the amount of TXA2 produced. By using this compound to accurately measure the downstream product TXB2, researchers can indirectly assess the activity of thromboxane synthase. This is vital in studies investigating the effects of various inhibitors or activators of this enzyme.

Investigating Thromboxane B2 Catabolism and Excretion Pathways

Following its formation, Thromboxane B2 is further metabolized into several compounds that are eventually excreted in the urine. This compound and other deuterated standards are indispensable for tracing these metabolic routes and quantifying the resulting catabolites. caymanchem.commdpi.comaub.edu.lbnih.gov

Formation of 11-dehydro Thromboxane B2 and 2,3-dinor Thromboxane B2

Two of the major metabolites of Thromboxane B2 are 11-dehydro-Thromboxane B2 and 2,3-dinor-Thromboxane B2. caymanchem.commdpi.comaub.edu.lb The formation of these metabolites represents significant pathways in the catabolism of TXB2. nih.gov 11-dehydro-Thromboxane B2 is formed through the action of 11-hydroxythromboxane B2 dehydrogenase. caymanchem.com 2,3-dinor-Thromboxane B2 is a product of beta-oxidation. frontiersin.org The use of deuterated standards, such as this compound, in stable isotope dilution mass spectrometry allows for the precise quantification of these metabolites, providing insights into the rate and extent of TXB2 catabolism. lipidmaps.orgcaymanchem.com

Urinary Excretion of Thromboxane Metabolites

The metabolites of Thromboxane B2, including 11-dehydro-Thromboxane B2 and 2,3-dinor-Thromboxane B2, are primarily excreted in the urine. caymanchem.commdpi.comaub.edu.lb Measuring the urinary levels of these metabolites provides a non-invasive method to assess systemic Thromboxane A2 production. caymanchem.comnih.gov Deuterated internal standards, like this compound, are crucial for the accuracy of these measurements, which are often performed using GC-MS or LC-MS/MS. nih.govjpp.krakow.pl These studies have established baseline excretion rates in healthy individuals and have been used to explore changes in thromboxane metabolism in various physiological and pathological states. nih.govlipidmaps.org For instance, the median urinary excretion of 2,3-dinor TXB2 in healthy males is reported to be 10.3 ng/hour. lipidmaps.org

Studies on Thromboxane Receptor Activation and Signaling

The quantification of TXB2, facilitated by TXB2-d4, provides a reliable index of TXA2 synthesis, which is a direct consequence of thromboxane-prostanoid (TP) receptor activation. medchemexpress.eu Research into the signaling pathways of these receptors has revealed their significant role in various diseases, including cancer.

In bladder cancer, for instance, studies have identified an overexpression of the thromboxane receptor beta isoform (TPβ). nih.govnih.govaacrjournals.org This increased receptor expression is linked to a poorer prognosis. aacrjournals.org The activation of these overexpressed TPβ receptors leads to increased production of TXA2, and consequently, higher levels of its metabolite, TXB2. One study found that urinary levels of TXB2 were significantly higher in bladder cancer patients compared to healthy volunteers or patients with other urologic conditions. nih.gov These findings suggest that the TPβ receptor signaling pathway is a critical component in bladder cancer pathogenesis, promoting cell proliferation, migration, and invasion. aacrjournals.orgmdpi.com The ability to accurately measure changes in TXB2 levels, using TXB2-d4 as a standard, is fundamental to understanding the downstream consequences of TP receptor activation and its role in disease progression. nih.govgrantome.com

| Patient Group | Mean Urinary TXB2 Level (pg/ml) | Statistical Significance (p-value) |

|---|---|---|

| Bladder Cancer Patients | ~175 | p<0.01 |

| Normal Volunteers & Other Urologic Disorders | ~50 |

Data adapted from a study on urinary biomarkers in bladder cancer, showing significantly elevated TXB2 levels in cancer patients. nih.gov

Modulation of Thromboxane B2 Levels by Pharmaceutical Interventions and Physiological Conditions

The precise measurement of TXB2 and its metabolites, using deuterated standards like TXB2-d4 or 11-dehydro-thromboxane B2-d4, is vital for assessing how drugs and different health states affect thromboxane production.

Pharmaceutical Interventions: Aspirin (B1665792) is a well-known inhibitor of cyclooxygenase-1 (COX-1), the enzyme responsible for the synthesis of TXA2 in platelets. wjgnet.com Studies have used deuterated standards to evaluate the dose-dependent effects of aspirin on thromboxane production. Research shows that increasing doses of aspirin lead to a greater reduction in both serum TXB2 and the urinary metabolite 11-dehydro-thromboxane B2 (11-dh-TXB2). ahajournals.org For example, one study in post-stroke patients demonstrated that an aspirin dose of 40 mg/day reduced serum TXB2 by 85%, while a 1,280 mg/day dose achieved over 99% reduction. ahajournals.org Similarly, urinary 11-dh-TXB2 levels decreased more significantly with higher aspirin doses. ahajournals.orgahajournals.org This demonstrates that while low-dose aspirin is effective, higher doses can achieve more complete inhibition of thromboxane synthesis. ahajournals.org

| Aspirin Daily Dose | Serum TXB2 Inhibition (%) | Urinary 11-dh-TXB2 Inhibition (%) |

|---|---|---|

| 40 mg | 85% | 42% |

| 325 mg | 96% | 78% |

| 1,280 mg | >99% | 91% |

Data from a study on post-stroke patients illustrates the dose-dependent inhibitory effect of aspirin on thromboxane synthesis. ahajournals.org

Herbal interventions have also been studied. An extract from Uncaria rhynchophylla, a traditional medicine used for hypertension, was shown to modulate arachidonic acid metabolites in spontaneously hypertensive rats. frontiersin.orgnih.gov In this research, TXB2-d4 was used as an internal standard to quantify changes in plasma TXB2 and other eicosanoids, helping to elucidate the extract's mechanism of action. frontiersin.org

Physiological and Pathophysiological Conditions: Thromboxane levels are also modulated by various health conditions and medical procedures. Patients with peripheral arterial occlusive disease (PAOD) exhibit altered thromboxane metabolism. jpp.krakow.plnih.gov Studies measuring urinary 11-dehydro-TXB2 have found that the mechanical stress from percutaneous transluminal angioplasty (PTA) causes a significant, acute spike in thromboxane production. jpp.krakow.pljpp.krakow.pl In one study of 175 PAOD patients, the mean level of 11-dehydro-TXB2 rose from 1524.4 pg/mg creatinine (B1669602) before PTA to 2098.1 pg/mg immediately after the procedure. nih.govjpp.krakow.pl This highlights the prothrombotic state induced by the intervention itself. Furthermore, elevated baseline thromboxane levels have been associated with a higher risk of adverse cardiovascular events. nih.govjpp.krakow.pl

| Time Point | Mean 11-dehydro-TXB2 Level (pg/mg creatinine) |

|---|---|

| Before PTA (T0) | 1524.4 ± 1411.1 |

| Immediately After PTA (T1) | 2098.1 ± 1661.8 |

Data from a study on patients with peripheral arterial occlusive disease undergoing angioplasty. nih.govjpp.krakow.pl

In patients with diabetes, baseline urinary 11-dh-TXB2 excretion is significantly higher than in healthy controls, indicating a state of increased platelet activation. wjgnet.com After aspirin administration, while significant inhibition occurs, the post-treatment thromboxane levels in diabetic patients remain higher than those in the control group, suggesting a degree of aspirin resistance. wjgnet.com

Methodological Considerations and Future Directions in Thromboxane B2 D4 Research

Challenges in Thromboxane (B8750289) B2-d4-Assisted Bioanalysis of Eicosanoids

The quantification of eicosanoids, even with the use of stable isotope-labeled internal standards like TXB2-d4, is fraught with challenges that can impact the accuracy and interpretation of results. nih.gov These include the inherently low concentrations of these analytes in biological fluids, the requirement for often substantial sample volumes, the potential for artificial formation or degradation of the analyte during sample handling, and the significant variability observed between individuals.

Low Endogenous Concentrations and Sample Volume Requirements

Eicosanoids are potent signaling molecules that are typically present in very low concentrations in biological fluids, often in the picomolar (pM) to nanomolar (nM) range. nih.gov This presents a significant analytical challenge, requiring highly sensitive instrumentation to detect and accurately quantify these analytes. The low endogenous levels of thromboxane B2 (TXB2), the stable metabolite of the highly unstable Thromboxane A2 (TXA2), necessitate analytical methods with low limits of quantification (LLOQ). researchgate.netresearchgate.net For instance, normal circulating levels of TXB2 are extremely low, in the range of 1-2 pg/mL. sigmaaldrich.comfrontiersin.org

The need for sensitive detection methods is often coupled with the requirement for adequate sample volumes, which can be a limiting factor, especially in studies involving pediatric subjects or when multiple analyses are required from a single sample. While some modern methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to require only a small sample volume, the inherent low concentration of the analyte remains a primary challenge. researchgate.netresearchgate.net Furthermore, to circumvent issues with sample dilution, especially in urine, normalization to creatinine (B1669602) concentrations is a common practice. japsonline.comjapsonline.com

Potential for Ex Vivo Formation and Degradation

A significant hurdle in the accurate measurement of TXB2 is its potential for ex vivo formation and degradation during sample collection and processing. nih.gov Platelet activation during blood sampling can lead to the artificial production of TXA2, which is then rapidly converted to TXB2, leading to falsely elevated measurements. frontiersin.orgnih.gov To mitigate this, specific protocols must be followed, such as the immediate incubation of whole blood at 37°C to ensure optimal and standardized thrombin generation and subsequent TXA2 formation. researchgate.netfrontiersin.orghaematologica.org Delays in this incubation step can significantly impact the measured TXB2 concentrations. frontiersin.org

Conversely, degradation of TXB2 can also occur. Studies have shown that while TXB2 is stable in clotted blood samples stored at 4°C for up to 48 hours and in frozen serum for up to 10 years, significant degradation can occur with longer storage times. researchgate.netresearchgate.net Therefore, strict adherence to standardized sample handling and storage protocols is crucial for obtaining reliable data.

Inter-Individual Variability and Confounding Factors

Significant inter-individual variability in TXB2 levels has been widely reported. vfu.cznih.gov This variability can be influenced by a multitude of factors, including genetics, age, gender, and the presence of comorbidities. researchgate.netjapsonline.comahajournals.org For example, studies have noted differences in TXB2 levels between males and females and have shown that levels can be influenced by conditions such as acute coronary syndrome. japsonline.comjapsonline.com

Furthermore, various confounding factors can impact TXB2 measurements. These can include the use of medications like non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes and thus reduce thromboxane production. researchgate.net The timing of blood collection relative to medication intake can also be a significant variable. researchgate.net The presence of underlying inflammatory conditions can also affect eicosanoid profiles. japsonline.com To account for this variability and the influence of confounding factors, studies must be carefully designed with well-defined patient populations and appropriate statistical adjustments.

Standardization and Harmonization of Analytical Methods

The discrepancies observed in reported eicosanoid concentrations across different studies highlight the critical need for the standardization and harmonization of analytical methods. This is particularly evident when comparing results obtained from different analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), as well as between mass spectrometry-based methods and immunoassays.

Bridging Discrepancies Between LC-MS and GC-MS Based Quantification

Both LC-MS and GC-MS are powerful techniques for the quantification of eicosanoids, with GC-MS historically being a robust method for these analyses. researchgate.netnih.gov However, significant discrepancies in the reported concentrations of TXB2 have been observed between the two methods. researchgate.netmdpi.com For instance, one report indicated a plasma TXB2 concentration of about 3 pg/mL by GC-MS, while an LC-MS/MS method reported it as 179 pg/mL. researchgate.netmdpi.com

These disparities may arise from several factors. GC-MS analysis of eicosanoids requires a chemical derivatization step to increase the volatility and thermal stability of the analytes, which can introduce variability. ub.edumdpi.com In contrast, LC-MS/MS methods can often analyze the compounds directly, but may have higher limits of quantitation compared to GC-MS/MS for some eicosanoids. researchgate.netmdpi.com Cross-validation of LC-MS/MS and GC-MS/MS methods is a crucial step to ensure the reliability and comparability of data, though it is not always performed. mdpi.com The lack of comparability between these methods for many eicosanoids can be an indication of the unreliability of certain LC-MS/MS methods for these specific analytes. researchgate.netmdpi.com

Comparison with Immunoassays

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are widely used for the quantification of TXB2 due to their relative simplicity and high throughput. nih.govcaymanchem.com However, these methods can suffer from a lack of specificity due to cross-reactivity with structurally related molecules, including other eicosanoid metabolites. ub.educaymanchem.com This can lead to an overestimation of the true analyte concentration when compared to the more specific mass spectrometry-based methods. caymanchem.com

While some studies have shown a satisfactory correlation between immunoassay and mass spectrometry results for TXB2, others have highlighted significant differences. researchgate.netnih.govnih.gov For instance, one study found no systematic bias between an ELISA and an LC-MS/MS method for serum TXB2, while another noted that immunoassays may report higher concentrations due to the detection of both the parent molecule and its metabolites. researchgate.netcaymanchem.com The choice of antibody in an immunoassay is critical, as it determines the specificity of the measurement. nih.gov Given these potential discrepancies, it is essential for researchers to understand the limitations of each assay system and to validate their findings, potentially using a mass spectrometry-based method as a reference.

Emerging Trends and Technological Advancements in Thromboxane B2-d4 Applications

The landscape of eicosanoid research is continually evolving, driven by technological progress that enhances the precision, speed, and scope of analysis. In this context, this compound (TXB2-d4), primarily utilized as an internal standard, is integral to the application of these advanced methods for the study of its endogenous analogue, Thromboxane B2 (TXB2).

High-Throughput Methodologies

The demand for more efficient and comprehensive analysis of bioactive lipids has spurred the development of high-throughput methodologies, moving beyond traditional techniques like enzyme-linked immunosorbent assays (ELISA). The primary application of this compound is to serve as an internal or surrogate standard for the accurate quantification of TXB2 in these advanced analytical platforms. semanticscholar.orglipidmaps.orgcaymanchem.com

In these assays, a known quantity of TXB2-d4 is added to a biological sample before processing. jpp.krakow.pl Because TXB2-d4 is chemically identical to TXB2 but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. jpp.krakow.plahajournals.org This allows it to serve as a reference to correct for variability during sample extraction and analysis, ensuring highly accurate quantification of the target analyte, TXB2. jpp.krakow.pl The development of these LC-MS/MS methods represents a sensitive, high-throughput, and cost-effective alternative for evaluating cyclooxygenase (COX) inhibition and other biological processes involving thromboxanes. semanticscholar.orgresearchgate.net

Table 1: Advancements in High-Throughput Analysis of Thromboxanes and Related Eicosanoids

| Parameter | Advancement/Finding | Reference |

|---|---|---|

| Technique | Shift from ELISA to high-throughput LC-MS/MS and UHPLC-MS/MS methods. | semanticscholar.orgresearchgate.netmdpi.com |

| Speed | Analysis time reduced significantly; one method quantifies 184 eicosanoids in a 5-minute run. | mdpi.com |

| Sensitivity | Lower Limits of Quantification (LLOQ) achieved in the picogram per milliliter (pg/mL) range. For TXB2, an LLOQ of 156 pg/mL has been reported. | tandfonline.com |

| Sample Volume | Requires minimal sample volume, with some methods using as little as 50 microliters of plasma. | semanticscholar.org |

| Role of TXB2-d4 | Used as a deuterated internal standard to ensure accuracy and precision by compensating for analytical errors and variable recovery. | jpp.krakow.plahajournals.org |

Integration with Multi-Omics Approaches

Modern biomedical research increasingly relies on a systems biology perspective, integrating data from various "omics" fields to build a more holistic understanding of complex biological processes and diseases. The analysis of TXB2, facilitated by the use of TXB2-d4, is a key component of lipidomics, a branch of metabolomics that focuses on the comprehensive study of lipids. shimadzu.com

The same high-throughput LC-MS/MS platforms used for targeted TXB2 analysis are capable of generating vast datasets covering hundreds of lipid mediators simultaneously. frontiersin.orgersnet.org This enables the integration of lipidomics data with other omics data, such as transcriptomics (gene expression) and proteomics (proteins), in what is known as a multi-omics approach. shimadzu.comresearcher.life

By combining these datasets, researchers can unravel complex molecular pathways underpinning various conditions. ersnet.org For example, a multi-omics analysis might reveal correlations between the expression of the thromboxane synthase gene, the measured levels of TXB2 in plasma or urine, and the presence of specific inflammatory proteins. This integrated approach provides deeper insights into the pathophysiology of diseases like inflammatory lung disease, cancer, and cardiovascular disorders. ersnet.orgresearcher.liferesearchgate.net

Translational Research Perspectives for this compound-Derived Biomarkers

The precise measurement of TXB2 and its metabolites, enabled by the use of TXB2-d4 as an internal standard, has significant translational potential. These measurements provide clinically relevant biomarkers that can aid in prognosis and guide therapeutic decisions for a range of diseases.

Clinical Utility and Prognostic Value

The quantification of TXB2 and its major urinary metabolite, 11-dehydro-thromboxane B2, serves as a valuable biomarker for in vivo platelet activation and cardiovascular risk. rupahealth.commdpi.com Elevated urinary levels of 11-dehydro-TXB2 can act as a predictive tool for cardiovascular risks, including atherogenesis and myocardial infarction. rupahealth.com Studies have shown that urinary 11-dehydro-TXB2 may provide prognostic information on major adverse cardiovascular events in high-risk patients. mdpi.com

Beyond cardiovascular disease, thromboxane biomarkers have demonstrated prognostic value in other areas. In oncology, studies on bladder cancer have found that both TXB2 and the thromboxane receptor (TPβ) are increased in the urine of patients with the disease. nih.gov Notably, patients with higher levels of these biomarkers were found to have a poorer five-year prognosis, suggesting that urinary TXB2 could serve as a non-invasive prognostic indicator for bladder cancer. nih.gov

Table 2: Prognostic Value of Thromboxane B2 and its Metabolites

| Disease Area | Biomarker | Prognostic Significance | Reference |

|---|---|---|---|

| Cardiovascular Disease | Urinary 11-dehydro-TXB2 | Elevated levels are associated with increased risk of atherogenesis, myocardial infarction, and major adverse cardiovascular events. | rupahealth.commdpi.com |

| Ischemic Stroke | Serum TXB2 | High concentrations may be a risk factor for ischemic stroke. | mdpi.comnih.gov |

| Bladder Cancer | Urinary TXB2 | Increased levels are found in bladder cancer patients; higher levels are associated with a poorer five-year prognosis. | nih.gov |

| Metabolic Syndrome | Urinary 11-dehydro-TXB2 | Levels are notably elevated, particularly in those at high risk of atherosclerotic cardiovascular diseases. | rupahealth.com |

Guiding Therapeutic Strategies

One of the most direct clinical applications of TXB2 measurement is in monitoring the efficacy of antiplatelet therapy. Acetylsalicylic acid (aspirin) works by irreversibly inhibiting the COX-1 enzyme in platelets, thereby blocking the production of Thromboxane A2 (TXA2). nih.gov The measurement of serum TXB2 is considered the most specific, and perhaps the only, test that directly measures the pharmacological effect of aspirin (B1665792) on platelet COX-1 activity. mdpi.comnih.govnih.gov

This is clinically important because a significant percentage of the population may not respond adequately to standard aspirin doses. mdpi.comnih.gov By quantifying serum TXB2 levels (using TXB2-d4 as a standard for accuracy), clinicians can assess whether a patient's platelet activity is sufficiently inhibited, allowing for adjustments in therapeutic strategy if needed. mdpi.comresearchgate.net

Furthermore, in the context of cancer, the thromboxane pathway is being explored as a therapeutic target. researchgate.net The ability to measure urinary TXB2 and its receptor could be used to stratify patients for treatment with thromboxane receptor antagonists as an adjunctive therapy. nih.gov This personalized medicine approach, where treatment is tailored based on a patient's specific biomarker profile, holds considerable promise for improving therapeutic outcomes.

Q & A

Q. What is the primary role of Thromboxane B2-d4 in experimental studies, and how is it methodologically applied?

this compound (TXB2-d4) is a deuterated internal standard used to quantify endogenous TXB2 via mass spectrometry (GC- or LC-MS). Its isotopic labeling ensures minimal interference with the analyte while providing high precision in correcting for matrix effects and instrument variability. Researchers typically spike known concentrations of TXB2-d4 into biological samples (e.g., serum, urine) before extraction. The ratio of TXB2 to TXB2-d4 peak areas allows absolute quantification, compensating for recovery inefficiencies .

Q. How should researchers design experiments to validate TXB2-d4 as an internal standard for TXB2 quantification?

Validation requires:

- Linearity: Establishing a calibration curve with TXB2-d4 across expected physiological ranges (e.g., 0.1–100 ng/mL).

- Recovery Efficiency: Comparing spiked TXB2-d4 in pre- vs. post-extraction samples to assess losses.

- Precision/Accuracy: Intra- and inter-day replicates to determine coefficient of variation (<15%) and accuracy (85–115%).

- Matrix Effects: Testing interference from biological matrices (e.g., plasma lipids) via post-column infusion studies .

Q. What are the critical considerations for sample preparation when quantifying TXB2 using TXB2-d4?

- Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is preferred over protein precipitation to minimize matrix interference.

- Stability: Samples must be stored at -80°C to prevent TXB2 degradation. Thawing should be rapid and on ice.

- Derivatization: For GC-MS, methyl ester or trimethylsilyl derivatives enhance volatility. LC-MS typically avoids derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in TXB2-d4 data when observed values conflict with theoretical models (e.g., unexpected isotopic ratios)?

Contradictions may arise from:

- Isotopic Impurities: Verify TXB2-d4 purity via high-resolution MS to rule out unlabeled or partially labeled contaminants.

- Ion Suppression: Use matrix-matched calibration curves and adjust ionization settings (e.g., ESI voltage).

- Cross-Reactivity: Confirm antibody specificity in immunoassays if used alongside MS. Statistical corrections (e.g., Welch’s t-test for unequal variances) may address outliers .

Q. What advanced methodologies are recommended for distinguishing TXB2-d4 from co-eluting metabolites in complex biological samples?

- Chromatographic Optimization: Employ UPLC with C18 columns (1.7 µm particles) and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate TXB2-d4 from structurally similar eicosanoids.

- High-Resolution MS: Use Q-TOF or Orbitrap systems (resolution >30,000) to differentiate isotopes and adducts.

- MS/MS Fragmentation: Monitor unique transitions (e.g., m/z 369 → 169 for TXB2-d4) to enhance specificity .

Q. How can researchers design longitudinal studies to assess intrarenal vs. systemic TXA2 synthesis using TXB2-d4?

- Sample Types: Compare urinary TXB2 (intrarenal) with serum TXB2 metabolites (11-dehydro-TXB2, 2,3-dinor-TXB2) using TXB2-d4 as an internal standard.

- Time Points: Collect samples at baseline and post-intervention (e.g., COX inhibitor administration).

- Statistical Models: Mixed-effects ANOVA with Bonferroni correction for repeated measures and multiple comparisons .

Q. What are the pitfalls in correlating TXB2-d4 measurements with platelet activation status in disease models (e.g., diabetes)?

- Confounding Factors: Elevated urinary TXB2 in diabetes may reflect renal inflammation rather than platelet activation. Use parallel assays (e.g., β-thromboglobulin ELISA) to isolate platelet-specific activity.